4,5-Difluoro-2-hydroxyphenylboronic acid

CAS No.: 1432610-22-4

Cat. No.: VC2846370

Molecular Formula: C6H5BF2O3

Molecular Weight: 173.91 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1432610-22-4 |

|---|---|

| Molecular Formula | C6H5BF2O3 |

| Molecular Weight | 173.91 g/mol |

| IUPAC Name | (4,5-difluoro-2-hydroxyphenyl)boronic acid |

| Standard InChI | InChI=1S/C6H5BF2O3/c8-4-1-3(7(11)12)6(10)2-5(4)9/h1-2,10-12H |

| Standard InChI Key | YIKIRVLQGNKPFB-UHFFFAOYSA-N |

| SMILES | B(C1=CC(=C(C=C1O)F)F)(O)O |

| Canonical SMILES | B(C1=CC(=C(C=C1O)F)F)(O)O |

Introduction

Chemical Structure and Properties

Molecular Identity and Basic Properties

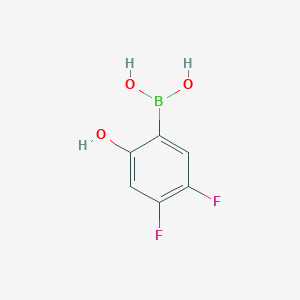

4,5-Difluoro-2-hydroxyphenylboronic acid is characterized by its unique molecular structure consisting of a phenyl ring substituted with two fluorine atoms, one hydroxyl group, and a boronic acid moiety. The compound has a well-defined chemical identity with several registered identifiers in chemical databases . The table below summarizes the key identifying properties of this compound:

| Property | Value |

|---|---|

| Chemical Name | 4,5-Difluoro-2-hydroxyphenylboronic acid |

| CAS Registry Number | 1432610-22-4 |

| Molecular Formula | C6H5BF2O3 |

| Molecular Weight | 173.91 g/mol |

| PubChem CID | 56737635 |

| Creation Date in PubChem | 2012-03-08 |

| Last Modified in PubChem | 2025-03-08 |

The compound contains three major functional groups: a boronic acid group (B(OH)2), a hydroxyl group (OH), and two fluorine atoms attached to the phenyl ring. This combination of functional groups contributes to its chemical reactivity and potential applications in various fields of chemistry .

Structural Characteristics

The structure of 4,5-Difluoro-2-hydroxyphenylboronic acid features a phenyl ring with specific substitution patterns. The boronic acid group (B(OH)2) is directly attached to the phenyl ring, while two fluorine atoms occupy the 4 and 5 positions, and a hydroxyl group is located at the 2 position. This arrangement creates a unique electronic and steric environment that influences the compound's chemical behavior .

The presence of fluorine atoms, known for their high electronegativity, significantly affects the electron distribution within the molecule. These fluorine substitutions can alter the acidity of the boronic acid group and the hydroxyl group, potentially enhancing certain chemical reactions or biochemical interactions. Additionally, the ortho-positioning of the hydroxyl group relative to the boronic acid creates the possibility for intramolecular hydrogen bonding, which could further influence the compound's reactivity and stability .

Classification and Chemical Family

Relationship to Boronic Acids

4,5-Difluoro-2-hydroxyphenylboronic acid belongs to the broader family of boronic acids, which are trivalent boron-containing organic compounds characterized by the presence of a C-B bond and two hydroxyl groups attached to the boron atom. Boronic acids are known for their Lewis acidic properties and have found extensive applications in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are widely used for carbon-carbon bond formation .

The presence of a hydroxyl group ortho to the boronic acid functionality in this compound is noteworthy, as this structural feature can influence the compound's behavior in various chemical transformations. Ortho-substituted phenylboronic acids often exhibit different reactivity patterns compared to their meta- and para-substituted counterparts due to potential intramolecular interactions between the functional groups .

| Quantity | Price (Ref: IN-DA009WUN) | Price (Ref: 10-F623096) |

|---|---|---|

| 100mg | €79.00 | €82.00 |

| 250mg | €106.00 | €122.00 |

| 1g | €200.00 | €293.00 |

| 5g | "To inquire" | €732.00 |

Related Compounds and Isomers

3,5-Difluoro-2-hydroxyphenylboronic acid

A close structural isomer of the compound in focus is 3,5-Difluoro-2-hydroxyphenylboronic acid (CAS 1150114-51-4), which differs only in the positions of the fluorine atoms on the phenyl ring. This isomer has the same molecular formula (C6H5BF2O3) and molecular weight (173.91 g/mol) but features fluorine atoms at the 3 and 5 positions rather than the 4 and 5 positions .

This positional isomer was created in PubChem earlier (2005-09-14) compared to the 4,5-difluoro isomer (2012-03-08), which might indicate that it has a longer history of research interest or commercial availability. The 3,5-difluoro isomer is assigned PubChem CID 4372784, distinguishing it from the 4,5-difluoro isomer (CID 56737635) .

The different positioning of the fluorine atoms affects the electronic distribution within the molecule, potentially leading to differences in chemical reactivity, physical properties, and biological activities between these two isomers .

Other Fluorinated Phenylboronic Acids

Several other fluorinated hydroxyphenylboronic acids have been identified as structurally related to 4,5-Difluoro-2-hydroxyphenylboronic acid. These compounds vary in the number and position of fluorine atoms on the phenyl ring . Some examples include:

-

(3,5-Difluoro-4-hydroxyphenyl)boronic acid (CAS 1132666-81-9)

-

(3-Fluoro-2-hydroxyphenyl)boronic acid (CAS 259209-24-0)

-

(3-Fluoro-4-hydroxyphenyl)boronic acid (CAS 182344-14-5)

-

(5-Fluoro-2-hydroxyphenyl)boronic acid (CAS 259209-20-6)

-

(4-Fluoro-3-hydroxyphenyl)boronic acid (CAS 913835-74-2)

These related compounds form a family of fluorinated hydroxyphenylboronic acids with varying substitution patterns. The similarity scores provided for these compounds (ranging from 0.90 to 0.97) indicate their structural closeness to 3,5-Difluoro-2-hydroxyphenylboronic acid . The existence of this family of compounds suggests a systematic approach to the synthesis and study of fluorinated boronic acids, potentially for structure-activity relationship studies in medicinal chemistry or materials science.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume